SLF1081851

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

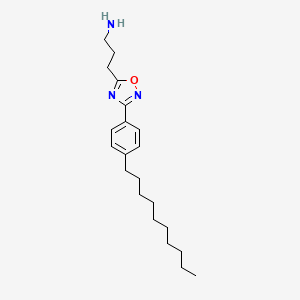

Properties

Molecular Formula |

C21H33N3O |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

3-[3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |

InChI |

InChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22/h13-16H,2-12,17,22H2,1H3 |

InChI Key |

VLTITRMWGPJCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SLF1081851

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 is a first-in-class small molecule inhibitor of the Spinster Homologue 2 (Spns2), a transporter protein responsible for the efflux of sphingosine-1-phosphate (S1P). By selectively blocking Spns2-mediated S1P release, this compound disrupts the extracellular S1P gradient, a critical signaling pathway involved in immune cell trafficking and inflammation. This targeted action results in a reduction of circulating lymphocytes and demonstrates therapeutic potential in preclinical models of autoimmune diseases and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Inhibition of Spns2-Mediated S1P Transport

The primary mechanism of action of this compound is the direct inhibition of the Spinster Homologue 2 (Spns2) protein. Spns2 is a major facilitator superfamily (MFS) transporter responsible for the export of sphingosine-1-phosphate (S1P) from the intracellular environment to the extracellular space.[1][2] S1P is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function, by binding to its five G-protein coupled receptors (S1P1-5).[2][3]

This compound has been shown to lock the Spns2 transporter in an inward-facing conformation, thereby preventing the release of S1P.[4] This disruption of S1P efflux leads to a reduction in the extracellular S1P concentration gradient, which is essential for the egress of lymphocytes from lymphoid organs into the circulatory system.[2][5] The resulting decrease in circulating lymphocytes forms the basis of the immunosuppressive activity of this compound.[2][6][7]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | Parameter | Value | Reference |

| Spns2 | S1P release in HeLa cells | IC50 | 1.93 µM | [8] |

| Sphingosine Kinase 1 (mSphK1) | Recombinant mouse SphK1 | IC50 | ≥30 µM | [8] |

| Sphingosine Kinase 2 (mSphK2) | Recombinant mouse SphK2 | IC50 | ≈30 µM | [8] |

This data demonstrates the selectivity of this compound for Spns2 over the S1P-producing enzymes, SphK1 and SphK2.[8]

Table 2: In Vivo Pharmacodynamic Effects and Pharmacokinetics of this compound

| Species | Dose and Route | Effect | Time Point | Reference |

| Mice | 20 mg/kg, i.p. | Significantly decreased circulating lymphocyte count | 4 hours | [8] |

| Mice | 20 mg/kg, i.p. | Significantly decreased plasma S1P concentration | 4 hours | [8] |

| Rats | 20 mg/kg, i.p. | Maximum blood concentration of 5 µM | 2 hours | [8] |

| Rats | 20 mg/kg, i.p. | Half-life of over 8 hours | - | [8] |

These findings confirm the in vivo activity of this compound in modulating S1P signaling and lymphocyte distribution.[8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: S1P synthesis and transport pathway and the inhibitory action of this compound on Spns2.

Caption: Role of Spns2 in lymphocyte egress and its disruption by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro S1P Release Assay (HeLa Cells)

This assay quantifies the inhibitory effect of this compound on Spns2-mediated S1P release.[2][8]

-

Cell Culture: HeLa cells are cultured in appropriate media and conditions. For Spns2-specific assays, cells can be transfected with a plasmid encoding for human Spns2.[9]

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 18-20 hours).[8]

-

S1P Extraction: The cell culture media is collected, and S1P is extracted using a suitable solvent extraction method.

-

S1P Quantification: The concentration of S1P in the media is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of S1P release inhibition against the logarithm of the this compound concentration.

In Vivo Pharmacodynamic Studies in Rodents

These studies assess the in vivo effects of this compound on circulating lymphocytes and plasma S1P levels.[8][9]

-

Animal Models: C57BL/6 mice or other suitable rodent strains are used.[9]

-

Compound Administration: this compound is administered to the animals via a specified route (e.g., intraperitoneal injection) at a defined dose (e.g., 20 mg/kg).[8] A vehicle control group is also included.

-

Blood Collection: Blood samples are collected at various time points post-administration (e.g., 4 hours).[8]

-

Lymphocyte Counting: Circulating lymphocyte counts are determined from whole blood samples using an automated hematology analyzer.[9]

-

Plasma S1P Measurement: Plasma is separated from the blood, and S1P levels are quantified by LC-MS/MS.[9]

-

Statistical Analysis: Statistical tests are performed to compare the treated groups with the vehicle control group.

Kidney Fibrosis Model (Unilateral Ischemia-Reperfusion Injury)

This model evaluates the therapeutic efficacy of this compound in a disease context.[10][11]

-

Surgical Procedure: Unilateral ischemia-reperfusion injury (IRI) is induced in mice by clamping the left renal pedicle for a defined period, followed by reperfusion.

-

Treatment Protocol: this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle is administered daily for a specified duration, typically starting a few days after the IRI surgery.[10]

-

Tissue Harvesting and Analysis: At the end of the study, kidneys are harvested. Fibrosis is assessed by histological staining (e.g., Masson's trichrome) and analysis of fibrosis markers (e.g., collagen deposition).[10]

-

Inflammatory Marker Analysis: The expression of pro-inflammatory cytokines and chemokines in kidney tissue or isolated kidney perivascular cells can be measured by techniques such as ELISA or qPCR.[11]

Caption: Workflow for the unilateral ischemia-reperfusion injury model to assess the anti-fibrotic effects of this compound.

Conclusion

This compound represents a novel therapeutic approach targeting the S1P signaling pathway through the selective inhibition of the Spns2 transporter. Its mechanism of action, centered on the disruption of the S1P gradient and subsequent modulation of lymphocyte trafficking, has been substantiated by robust in vitro and in vivo data. The demonstrated efficacy in preclinical models of kidney fibrosis and its potential applicability to autoimmune disorders like multiple sclerosis highlight this compound as a promising candidate for further drug development. This technical guide provides a foundational understanding of its core mechanism for researchers and scientists in the field.

References

- 1. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine 1-phosphate signaling in perivascular cells enhances inflammation and fibrosis in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of SLF1081851

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, angiogenesis, and auditory function. The extracellular S1P gradient, essential for these functions, is maintained by specific transporters. Spinster homolog 2 (Spns2) has been identified as a key S1P transporter, making it a compelling target for therapeutic intervention, particularly in immunology. This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound (also known as compound 16d), the first-in-class inhibitor of Spns2. By inhibiting Spns2-mediated S1P release, this compound effectively reduces circulating lymphocytes, demonstrating potential for the treatment of autoimmune diseases.

Discovery of this compound

This compound was identified through a dedicated structure-activity relationship (SAR) study aimed at discovering inhibitors of Spns2. The initial screening campaign utilized an in-house library of compounds originally designed as sphingosine kinase (SphK) inhibitors. This effort led to the identification of a promising scaffold that was systematically optimized to enhance potency and selectivity for Spns2. This compound emerged as the prototype Spns2 inhibitor from this campaign, demonstrating significant in vivo activity.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A key synthetic strategy involves an initial hydroboration of 1-decene, followed by a one-pot Suzuki–Miyaura cross-coupling reaction with 4-iodobenzonitrile. The resulting intermediate is then converted to an amidoxime, which serves as a precursor for constructing the 1,2,4-oxadiazole core of the final compound.

Caption: Synthetic pathway for this compound.

Mechanism of Action

S1P is synthesized intracellularly from sphingosine by sphingosine kinases (SphK1 and SphK2). To exert its signaling function, S1P must be exported into the extracellular space. Spns2, a member of the major facilitator superfamily (MFS), is a key transporter responsible for this extrusion, particularly from endothelial cells lining lymphatic vessels. Extracellular S1P then binds to a family of five G-protein coupled receptors (S1P₁₋₅) on the surface of target cells.

In the immune system, S1P gradients are crucial for lymphocyte egress from secondary lymphoid tissues into the lymph. This compound acts by directly inhibiting the transport function of Spns2. This blockade prevents the release of S1P, leading to a collapse of the local S1P gradient. As a result, lymphocytes are retained within the lymphoid organs, causing a reduction in the number of circulating lymphocytes (lymphopenia), a key pharmacodynamic marker of S1P signaling modulation.

Caption: S1P signaling pathway and the inhibitory action of this compound.

Pharmacological Profile

This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and physiological effects.

In Vitro Activity

The inhibitory activity of this compound was primarily assessed using an S1P release assay in HeLa cells engineered to express mouse Spns2. The compound showed potent inhibition of S1P export. It also demonstrated good selectivity against the upstream sphingosine kinases.

| Parameter | Value | Assay Condition | Reference |

| Spns2 Inhibition (IC₅₀) | 1.93 µM | S1P release from HeLa cells expressing mouse Spns2. | |

| SphK1 Inhibition (IC₅₀) | ≥30 µM | Recombinant mouse SphK1 assay. | |

| SphK2 Inhibition (IC₅₀) | ≈30 µM | Recombinant mouse SphK2 assay. |

In Vivo Activity & Pharmacokinetics

In vivo studies in rodents confirmed that the pharmacological inhibition of Spns2 by this compound recapitulates the phenotype of Spns2 null mice, primarily a significant reduction in circulating lymphocytes and plasma S1P levels.

| Parameter | Value | Study Details | Reference |

| Effect on Lymphocytes | Significant decrease in circulating lymphocytes. | 20 mg/kg, i.p. dose in mice, 4 hours post-dose. | |

| Effect on Plasma S1P | Significant decrease in plasma S1P concentration. | 20 mg/kg, i.p. dose in mice, 4 hours post-dose. | |

| Max Concentration (Cₘₐₓ) | 5 µM | In rat blood. | |

| Time to Max Conc. (Tₘₐₓ) | 2 hours | In rat blood. | |

| Half-life (t₁/₂) | > 8 hours | In rats. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

General Synthesis Protocol

The synthesis of this compound (16d) and its analogs follows a general scheme.

-

Step 1: Suzuki-Miyaura Coupling: 1-decene undergoes hydroboration with 9-borabicyclononane (9-BBN). The resulting borane is coupled with 4-iodobenzonitrile in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and aqueous potassium hydroxide to yield 4-(decan-1-yl)benzonitrile.

-

Step 2: Amidoxime Formation: The nitrile is treated with hydroxylamine hydrochloride in refluxing ethanol to produce the key amidoxime intermediate.

-

Step 3: Oxadiazole Ring Formation: The amidoxime is coupled with an N-Boc protected amino acid (N-Boc-γ-aminobutyric acid for this compound) using a coupling agent like HCTU in DMF at 100°C. This step forms the 1,2,4-oxadiazole ring.

-

Step 4: Deprotection: The Boc-protecting group is removed using 4 M HCl in dioxane to yield the final compound, this compound, as a hydrochloride salt.

In Vitro S1P Release Assay

This assay quantifies the ability of a compound to inhibit Spns2-mediated S1P export from cells.

-

Cell Culture and Transfection: HeLa cells are cultured under standard conditions. Cells are transfected with a plasmid encoding for mouse Spns2. Non-transfected cells or cells transfected with a transport-dead mutant serve as controls.

-

Inhibitor Treatment: Transfected cells are incubated with varying concentrations of this compound (e.g., 0-5 µM) for 18-20 hours. The assay medium is supplemented with S1P metabolism inhibitors (4-deoxypyridoxine, sodium fluoride, and sodium vanadate) to prevent intracellular S1P degradation.

-

Sample Collection and Preparation: After incubation, the cell media is collected. An internal standard (e.g., d7-S1P) is added to the media samples. Proteins are precipitated using trichloroacetic acid.

-

Quantification by LC-MS/MS: The concentration of S1P in the supernatant is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percent inhibition of S1P release relative to vehicle-treated controls is calculated, and IC₅₀ values are determined from dose-response curves.

In Vivo Mouse Study Protocol

Animal studies are performed to evaluate the pharmacodynamic effects of the inhibitor.

-

Animal Dosing: C57BL/6j mice are administered this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Blood Collection: At specified time points (e.g., 4 hours post-dose), blood samples are collected via cardiac puncture or tail vein into EDTA-containing tubes.

-

Lymphocyte Counting: A small aliquot of whole blood (e.g., 20 µL) is analyzed using an automated hematology analyzer to determine the absolute lymphocyte count.

-

Plasma S1P Measurement: The remaining blood is centrifuged to separate plasma. Plasma S1P levels are quantified by LC-MS/MS as described in the in vitro assay.

-

Data Analysis: Lymphocyte counts and plasma S1P levels from inhibitor-treated animals are compared to those from the vehicle-treated control group using appropriate statistical tests.

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a seminal molecule in the study of S1P biology, being the first reported inhibitor of the S1P transporter Spns2 with demonstrated in vivo activity. Its discovery and characterization have validated Spns2 as a druggable target for modulating the S1P signaling pathway. As a chemical probe, this compound is an invaluable tool for dissecting the complex roles of Spns2 in health and disease. Furthermore, it serves as a foundational scaffold for the development of next-generation Spns2 inhibitors with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic use in autoimmune diseases and other S1P-mediated conditions.

SLF1081851: A Prototypical Inhibitor of the Sphingosine-1-Phosphate Transporter Spns2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SLF1081851, a first-in-class inhibitor of the spinster homolog 2 (Spns2) transporter. Spns2 is a critical facilitator of sphingosine-1-phosphate (S1P) export from cells, a process integral to various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer biology. This compound serves as a valuable chemical probe to elucidate the roles of Spns2-mediated S1P signaling and as a prototype for the development of novel therapeutics targeting this pathway. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Spns2 and S1P Signaling

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (S1P₁₋₅).[1] Intracellularly synthesized S1P is exported into the extracellular environment to exert its effects in an autocrine or paracrine manner. The transport of S1P across the cell membrane is a crucial regulatory step in this signaling cascade.

Spnster homolog 2 (Spns2) has been identified as a major facilitator superfamily (MFS) transporter responsible for the export of S1P from various cell types, particularly endothelial cells.[1][2] By establishing an extracellular S1P gradient, Spns2 plays a pivotal role in guiding the egress of lymphocytes from lymphoid organs.[1] Genetic deletion or pharmacological inhibition of Spns2 has been shown to recapitulate the phenotype of lymphopenia, highlighting its importance in immune cell trafficking.[3] The therapeutic potential of modulating S1P signaling is underscored by the clinical success of S1P receptor modulators in autoimmune diseases.[1] Targeting the upstream transporter, Spns2, with inhibitors like this compound offers an alternative and potentially more selective approach to intervene in S1P-mediated pathologies.[1]

This compound: A Prototypical Spns2 Inhibitor

This compound (also referred to as compound 16d in some literature) was identified as the first potent and selective inhibitor of Spns2.[1] Its discovery has provided a critical tool for the pharmacological interrogation of Spns2 function both in vitro and in vivo.

Mechanism of Action

This compound acts as a direct inhibitor of the Spns2 transporter, blocking the efflux of S1P from cells.[3] This leads to a reduction in the extracellular S1P concentration, thereby attenuating the activation of S1P receptors on target cells. The functional consequence of this inhibition is a disruption of the S1P gradient necessary for lymphocyte egress, resulting in the sequestration of lymphocytes in lymphoid tissues and a decrease in circulating lymphocyte counts.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for its use in experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for S1P Release | 1.93 µM | HeLa cells expressing mouse Spns2 | [3][4] |

| Selectivity over mSphK1 | ≥30 µM (IC₅₀) | Recombinant mouse SphK1 | [3] |

| Selectivity over mSphK2 | ≈30 µM (IC₅₀) | Recombinant mouse SphK2 | [3] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Dose and Route | Effect | Time Point | Reference |

| Mouse | 20 mg/kg, i.p. | Significant decrease in circulating lymphocytes | 4 hours post-dose | [3] |

| Mouse | 20 mg/kg, i.p. | Significant decrease in plasma S1P | 4 hours post-dose | [3] |

| Rat | 20 mg/kg, i.p. | Maximal decrease in lymphocyte count | 4 hours post-dose | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Cₘₐₓ | 5 µM | [3] |

| Tₘₐₓ | 2 hours | [3] |

| Half-life (t₁/₂) | > 8 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Spns2-Dependent S1P Release Assay

This assay quantifies the ability of a compound to inhibit the Spns2-mediated release of S1P from cultured cells.

Materials:

-

HeLa cells

-

pcDNA3.1 plasmid encoding mouse Spns2

-

G418 (Geneticin) for selection

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

4-deoxypyridoxine, sodium fluoride, and sodium vanadate (S1P catabolism inhibitors)

-

LC-MS/MS system for S1P quantification

Protocol:

-

Cell Line Generation:

-

Transfect HeLa cells with the pcDNA3.1-mSpns2 plasmid using a suitable transfection reagent.

-

Select for stable expression by culturing the cells in DMEM containing G418.

-

Expand and maintain the stable Spns2-expressing HeLa cell line.

-

-

Cell Seeding:

-

Seed the Spns2-expressing HeLa cells into 24-well plates at a density of 2 x 10⁵ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Wash the cells once with serum-free DMEM.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

To inhibit S1P degradation, add 4-deoxypyridoxine, sodium fluoride, and sodium vanadate to the media.

-

Incubate the cells for 18-20 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Preparation:

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove any detached cells.

-

Transfer the supernatant to a new tube for S1P extraction.

-

-

S1P Quantification by LC-MS/MS:

-

Data Analysis:

-

Calculate the percentage of S1P release inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Assessment of Lymphopenia and Plasma S1P Levels

This protocol describes the in vivo administration of this compound to mice and the subsequent analysis of circulating lymphocyte counts and plasma S1P concentrations.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle solution (e.g., a mixture of PEG400, ethanol, and saline)

-

EDTA-coated tubes for blood collection

-

Flow cytometer

-

Antibodies for lymphocyte staining (e.g., anti-CD45, anti-CD3, anti-B220)

-

TruCount™ tubes or a similar absolute counting bead system[5]

-

LC-MS/MS system for S1P quantification

Protocol:

-

Animal Dosing:

-

Prepare a solution of this compound in the vehicle at the desired concentration.

-

Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

-

Administer an equivalent volume of the vehicle to a control group of mice.

-

-

Blood Collection:

-

At 4 hours post-dose, collect blood from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.[7]

-

-

Absolute Lymphocyte Counting by Flow Cytometry:

-

Aliquot a small volume of whole blood (e.g., 50 µL) into a TruCount™ tube.[5][8]

-

Add a cocktail of fluorescently labeled antibodies against lymphocyte markers (e.g., CD45, CD3, B220).

-

Incubate as per the antibody manufacturer's instructions.

-

Lyse the red blood cells using a lysis buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to identify the lymphocyte population and calculate the absolute count using the known number of beads in the TruCount™ tube.

-

-

Plasma S1P Measurement:

-

Centrifuge the remaining blood at 2000 x g for 15 minutes at 4°C to separate the plasma.[9]

-

Carefully collect the plasma supernatant.

-

Perform protein precipitation and lipid extraction on the plasma samples.

-

Quantify S1P levels using a validated LC-MS/MS method as described in the in vitro protocol.

-

-

Data Analysis:

-

Compare the absolute lymphocyte counts and plasma S1P concentrations between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to this compound.

Spns2-Mediated S1P Signaling Pathway

Caption: Spns2-mediated S1P signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro S1P Release Assay

Caption: Workflow for the in vitro S1P release assay to determine the IC₅₀ of this compound.

Experimental Workflow for In Vivo Assessment

Caption: Workflow for the in vivo assessment of this compound on lymphocyte counts and plasma S1P.

Conclusion

This compound is a foundational tool for the study of Spns2-mediated S1P transport. Its well-characterized in vitro and in vivo activities provide a robust platform for investigating the physiological and pathological roles of this signaling pathway. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately aiding in the discovery and development of novel therapeutics targeting Spns2.

References

- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads [bio-protocol.org]

- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 8. Evaluation of a method for counting absolute numbers of cells with a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bcm.edu [bcm.edu]

The Structure-Activity Relationship of SLF1081851: A Technical Guide to the First-in-Class Spns2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 has been identified as a pioneering inhibitor of the spinster homolog 2 (Spns2) transporter, a critical component in the sphingosine-1-phosphate (S1P) signaling pathway.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular modifications that influence its inhibitory potency. Furthermore, it outlines the experimental protocols utilized in its evaluation and visualizes the associated biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics targeting the S1P pathway.

Introduction to this compound and the S1P Pathway

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, angiogenesis, and auditory function.[6][7][8] S1P is synthesized intracellularly from sphingosine by the action of sphingosine kinases (SphK1 and SphK2).[2][9] Its export into the extracellular space is mediated by transporters, primarily Spns2 and Mfsd2b.[2][4][6][9] Extracellular S1P then binds to and activates a family of five G-protein-coupled receptors (GPCRs), S1P1-5, to elicit downstream cellular responses.[2][6][8][9]

The transporter Spns2 plays a key role in maintaining the S1P gradient between lymph and blood, which is essential for lymphocyte egress from lymphoid organs.[2][8][9] Inhibition of Spns2, therefore, presents a promising therapeutic strategy for autoimmune diseases and other conditions where modulating immune responses is beneficial.[8][9] this compound (also referred to as compound 16d) was the first small molecule identified to inhibit Spns2-mediated S1P release, with an IC50 of 1.93 µM.[1][2][5][6][7][10] This discovery has paved the way for the development of more potent and specific Spns2 inhibitors.

Structure-Activity Relationship (SAR) of this compound

The development of this compound involved systematic modifications of its core structure to understand the key molecular features required for Spns2 inhibition. The SAR studies focused on two primary regions of the molecule: the "head group" and the "tail region."

Head Group Modifications

The initial SAR studies identified a propyl amine functionality as an optimal head group.[2] Modifications to this group were explored to enhance potency and refine the pharmacophore.

| Compound | Head Group Modification | Spns2 Inhibitory Activity (% Inhibition) |

| This compound (4a) | Propyl amine | Similar to this compound |

| 4b | Azetidine | 77% |

| (R)-4c | β-pyrrolidine | 61% |

| (S)-4d | β-pyrrolidine | 66% |

| (R)-4e | Piperidine | 73% |

| (S)-4f | Piperidine | 20% |

Data adapted from a study on second-generation Spns2 inhibitors, which used this compound as a reference.[9]

Tail Region Modifications

The tail region of this compound, consisting of a decyl chain attached to a phenyl ring, was also subjected to extensive modification to determine the optimal length and substitution pattern for inhibitory activity.[2]

A series of analogues with varying alkyl chain lengths were synthesized to probe the hydrophobic binding pocket of Spns2.

| Compound | Alkyl Chain Length | Spns2 Inhibitory Activity |

| C6 analogue | Hexyl | Lower than decyl |

| C7 analogue | Heptyl | Increasing |

| C8 analogue | Octyl | Increasing |

| C9 analogue | Nonyl | Optimal |

| 16d (this compound) | Decyl | Optimal (IC50 = 1.93 µM) |

| C11 analogue | Undecyl | Decreased |

Qualitative data derived from the description of the tail homologation study.[2]

The position of the decyl tail on the phenyl ring was investigated to understand the spatial requirements of the binding site.

| Compound | Substitution Pattern | Relative Activity |

| 16d (this compound) | para | - |

| 57f | meta | Reduced activity |

Data based on the comparison of the meta-decyl derivative to the para-substituted this compound.[2]

Experimental Protocols

Synthesis of this compound (16d)

The synthesis of this compound and its derivatives involved a multi-step process:[2]

-

Hydroboration and Suzuki-Miyaura Coupling: 1-Decene undergoes hydroboration followed by a one-pot Suzuki-Miyaura cross-coupling reaction with 4-iodobenzonitrile to yield the decylbenzonitrile intermediate.

-

Amidoxime Formation: The benzonitrile derivative is reacted with hydroxylamine hydrochloride and triethylamine in refluxing ethanol to produce the amidoxime intermediate.

-

Oxadiazole Formation: The amidoxime is coupled with a Boc-protected amino acid using HCTU and Hünig's base at 100 °C to form the 1,2,4-oxadiazole ring.

-

Deprotection: The Boc protecting group is removed using 4 M HCl in dioxane to yield the final amine salt.

In Vitro S1P Release Assay

The inhibitory activity of this compound and its analogues on Spns2-mediated S1P release was evaluated using the following protocol:[2]

-

Cell Culture: Mouse Spns2-expressing HeLa cells are cultured in an appropriate medium.

-

Inhibition of S1P Metabolism: To prevent the degradation of intracellular S1P, the cells are treated with 4-deoxypyridoxine, sodium fluoride, and sodium vanadate, which inhibit S1P lyase and S1P phosphatase activities.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compounds (e.g., this compound) for 18-20 hours.

-

S1P Measurement: The concentration of S1P in the assay media is quantified. The inhibitory activity of the compounds is inversely proportional to the measured S1P concentration.

In Vivo Evaluation

The in vivo effects of this compound were assessed in rodent models:[1][2]

-

Animal Models: Mice and rats are used for in vivo studies.

-

Compound Administration: this compound is administered via intraperitoneal (i.p.) injection (e.g., 20 mg/kg).

-

Pharmacodynamic Endpoints: Blood samples are collected at specified time points (e.g., 4 hours post-dose) to measure circulating lymphocyte counts and plasma S1P concentrations.

-

Pharmacokinetic Analysis: Blood concentrations of the compound are measured over time to determine its pharmacokinetic profile, including maximum concentration (Cmax) and half-life (t1/2).

Visualizations

S1P Signaling Pathway

Caption: S1P signaling pathway and the inhibitory action of this compound.

Experimental Workflow for S1P Release Assay

Caption: Workflow of the in vitro S1P release assay for Spns2 inhibitors.

Conclusion

This compound represents a landmark discovery in the field of S1P signaling, providing the first chemical tool to probe the function of the Spns2 transporter. The structure-activity relationship studies have elucidated key structural requirements for inhibition, highlighting the importance of a propyl amine head group and an optimal length of the hydrophobic tail. These findings have been instrumental in the development of second-generation Spns2 inhibitors with improved potency and pharmacokinetic properties. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers aiming to further explore the therapeutic potential of targeting Spns2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents - American Chemical Society [acs.digitellinc.com]

- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

An In-Depth Technical Guide to SLF1081851 (CAS Number: 2763730-97-6): A Potent Inhibitor of Sphingosine-1-Phosphate Transporter Spns2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 is a potent and selective small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spinster homolog 2 (Spns2). By blocking the transport of S1P from the intracellular to the extracellular space, this compound modulates the S1P signaling pathway, which plays a critical role in numerous physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the S1P pathway.

Chemical and Physical Properties

This compound, with the CAS number 2763730-97-6, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine |

| Molecular Formula | C₂₁H₃₃N₃O |

| Molecular Weight | 343.51 g/mol |

| CAS Number | 2763730-97-6 |

| Appearance | Solid powder |

| Synonyms | SLF-1081851, Compound 16d |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the function of Spns2, a member of the major facilitator superfamily of transporters. Spns2 is responsible for the export of S1P from cells, particularly endothelial cells, which is crucial for establishing the S1P gradient necessary for lymphocyte egress from lymphoid organs.[1][2] By binding to Spns2, this compound locks the transporter in an inward-facing conformation, thereby preventing the release of S1P into the extracellular environment.[3] This disruption of the S1P gradient leads to the sequestration of lymphocytes in lymph nodes, resulting in peripheral lymphopenia.[1]

Mechanism of action of this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized in both in vitro and in vivo models. The key quantitative data are summarized below.

| Assay | Species/Cell Line | Endpoint | Value | Reference |

| Spns2-dependent S1P Release | HeLa cells | IC₅₀ | 1.93 µM | [1][4][5][6][7][8] |

| In vivo lymphocyte count | Mice | Dose for significant reduction | 20 mg/kg (i.p.) | [4] |

| In vivo plasma S1P levels | Mice | Dose for significant reduction | 20 mg/kg (i.p.) | [4] |

Experimental Protocols

In Vitro Spns2-dependent S1P Release Assay in HeLa Cells

This assay measures the ability of this compound to inhibit the release of S1P from HeLa cells overexpressing Spns2.

Materials:

-

HeLa cells transfected with a pcDNA3.1 plasmid encoding mouse Spns2.

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

G418 (Geneticin)

-

Serum-free DMEM containing 0.1% fatty acid-free Bovine Serum Albumin (BSA)

-

S1P catabolism inhibitors:

-

4-deoxypyridoxine

-

Sodium fluoride (NaF)

-

Sodium orthovanadate (Na₃VO₄)

-

-

This compound

-

LC-MS/MS system

Procedure:

-

Culture Spns2-expressing HeLa cells in DMEM supplemented with 10% FBS and G418 for selection.

-

Seed cells in 12-well plates and grow to near confluency.

-

Wash the cells with PBS.

-

Add serum-free DMEM containing 0.1% fatty acid-free BSA and a cocktail of S1P catabolism inhibitors.

-

Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 18-20 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture medium.

-

Quantify the concentration of S1P in the medium using a validated LC-MS/MS method.

-

Calculate the IC₅₀ value by plotting the percentage of S1P release inhibition against the log concentration of this compound.

Workflow for the in vitro S1P release assay.

In Vivo Efficacy Study in Mice

This protocol describes the administration of this compound to mice to evaluate its effect on circulating lymphocyte counts and plasma S1P levels.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Intraperitoneal (i.p.) injection supplies

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Automated hematology analyzer (e.g., Heska HT5 Element)

-

LC-MS/MS system

Procedure:

-

Acclimate C57BL/6 mice for at least one week before the experiment.

-

Prepare a formulation of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

-

Administer this compound or vehicle to the mice via intraperitoneal injection.

-

At a specified time point post-administration (e.g., 4 hours), collect blood samples from the mice into EDTA-coated tubes.[4]

-

Use a portion of the whole blood to determine the circulating lymphocyte count using an automated hematology analyzer.

-

Centrifuge the remaining blood to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of S1P in the plasma samples using a validated LC-MS/MS method.

-

Compare the lymphocyte counts and plasma S1P levels between the this compound-treated and vehicle-treated groups.

LC-MS/MS Quantification of Sphingosine-1-Phosphate

This method provides a general framework for the quantification of S1P in biological matrices.

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a three-fold volume of cold methanol containing an internal standard (e.g., C17-S1P).

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

S1P: m/z 380.3 → 264.3

-

C17-S1P (Internal Standard): m/z 366.3 → 250.3

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is provided below. For detailed procedures, please refer to the primary literature.

-

Suzuki-Miyaura Coupling: Coupling of a suitable boronic acid or ester with a substituted halobenzonitrile to form the 4-alkylphenylbenzonitrile core.

-

Amidoxime Formation: Reaction of the nitrile with hydroxylamine to form the corresponding amidoxime.

-

Oxadiazole Ring Formation: Cyclization of the amidoxime with a protected aminopropanoic acid derivative to form the 1,2,4-oxadiazole ring.

-

Deprotection: Removal of the protecting group from the amino functionality to yield the final product, this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the S1P transporter Spns2 and the broader S1P signaling pathway. Its potent and selective inhibitory activity, coupled with its demonstrated in vivo efficacy, makes it a promising lead compound for the development of novel therapeutics for autoimmune diseases and other conditions where modulation of lymphocyte trafficking is beneficial. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological properties of this compound and its potential clinical applications.

References

- 1. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLF1081851 and its Effect on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 is a pioneering small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking Spns2-mediated S1P export, this compound disrupts the S1P gradient essential for lymphocyte egress from secondary lymphoid organs. This guide provides a comprehensive overview of the mechanism of action, quantitative effects on lymphocyte trafficking, and detailed experimental protocols related to this compound, offering a valuable resource for researchers in immunology and drug development.

Introduction: The Role of S1P in Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that governs the movement of lymphocytes. A precise S1P concentration gradient between the lymph and secondary lymphoid organs, such as lymph nodes, is necessary for lymphocytes to exit these tissues and enter circulation. This egress is mediated by the S1P1 receptor on the surface of lymphocytes, which senses the extracellular S1P gradient.

The transporter Spns2, located on the surface of lymphatic endothelial cells, plays a crucial role in establishing this S1P gradient by exporting S1P into the lymph. Inhibition of Spns2, therefore, presents a therapeutic strategy to modulate immune responses by sequestering lymphocytes in the lymphoid organs.

This compound: A First-in-Class Spns2 Inhibitor

This compound was identified as the first potent and selective inhibitor of Spns2.[1] Its discovery has been instrumental in validating Spns2 as a druggable target for controlling lymphocyte trafficking.

Mechanism of Action

This compound functions by directly binding to the Spns2 transporter, locking it in an inward-facing conformation and thereby preventing the export of S1P from lymphatic endothelial cells into the lymph.[2] This leads to a reduction in the S1P concentration in the lymph, disrupting the S1P gradient required for lymphocyte egress from lymph nodes. Consequently, lymphocytes are retained within the lymphoid tissues, leading to a decrease in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Cell Line/Species | Reference |

| IC | 1.93 µM | HeLa cells | [1] |

Table 1: In Vitro Potency of this compound

| Species | Dose (mg/kg) | Route of Administration | Time Point | % Decrease in Circulating Lymphocytes | Reference |

| Mice | 20 | i.p. | 4 hours | ~25% | [4] |

| Rats | Not Specified | Not Specified | Not Specified | Significant Decrease | [1][3] |

Table 2: In Vivo Efficacy of this compound on Lymphocyte Counts

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the molecular mechanism by which this compound inhibits lymphocyte egress.

Experimental Workflow for In Vitro S1P Release Assay

The following diagram outlines the key steps in determining the in vitro potency of Spns2 inhibitors.

Experimental Workflow for In Vivo Lymphocyte Count Analysis

This diagram illustrates the process for evaluating the in vivo effect of this compound on circulating lymphocytes.

Detailed Experimental Protocols

In Vitro Spns2-Dependent S1P Release Assay

This protocol is adapted from Fritzemeier et al., 2022.[1]

Materials:

-

HeLa cells stably expressing mouse Spns2

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound and other test compounds

-

4-deoxypyridoxine, sodium fluoride, and sodium vanadate (S1P catabolism inhibitors)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

LC-MS/MS system

Procedure:

-

Culture HeLa-mSpns2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO

2incubator. -

Seed the cells in 12-well plates and grow to near confluency.

-

Prepare the assay medium by supplementing serum-free DMEM with 0.1% fatty acid-free BSA and inhibitors of S1P catabolism (e.g., 10 µM 4-deoxypyridoxine, 1 mM sodium fluoride, 100 µM sodium vanadate).

-

Prepare serial dilutions of this compound in the assay medium.

-

Wash the cells with phosphate-buffered saline (PBS) and replace the culture medium with the prepared assay medium containing different concentrations of this compound.

-

Incubate the plates for 18-20 hours at 37°C.

-

Collect the supernatant (cell media) from each well.

-

Quantify the concentration of S1P in the collected media using a validated LC-MS/MS method.

-

Plot the S1P concentration against the log of the this compound concentration and determine the IC

50value using non-linear regression analysis.

In Vivo Assessment of Circulating Lymphocyte Counts in Mice

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle control (e.g., 5% DMSO, 40% PEG300, 55% water)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Automated hematology analyzer

Procedure:

-

Acclimate mice to the experimental conditions for at least one week.

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

At a predetermined time point post-administration (e.g., 4 hours), collect peripheral blood from the mice via a suitable method (e.g., retro-orbital bleed or tail vein).

-

Collect the blood into EDTA-coated tubes to prevent coagulation.

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count (ALC).

-

Calculate the percentage decrease in ALC in the this compound-treated group compared to the vehicle-treated control group.

Conclusion

This compound is a valuable research tool for studying the role of Spns2 and S1P signaling in lymphocyte trafficking and immune regulation. Its ability to induce lymphopenia by inhibiting S1P transport underscores the potential of targeting S1P transporters for the development of novel immunomodulatory therapies. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of Spns2 inhibitors.

References

- 1. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of SLF1081851: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLF1081851 is a potent and in vivo-active inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homolog 2 (Spns2). By blocking Spns2-mediated S1P release, this compound disrupts S1P signaling gradients that are crucial for various physiological processes, most notably lymphocyte trafficking. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols for its characterization.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a myriad of cellular processes through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The extracellular S1P concentration gradient between blood, lymph, and tissues plays a critical role in directing the egress of lymphocytes from secondary lymphoid organs. The transporter Spns2 is a key regulator of S1P levels in the lymph.

This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of Spns2. Its ability to inhibit Spns2 and consequently modulate lymphocyte trafficking has positioned it as a potential therapeutic agent for autoimmune diseases and other inflammatory conditions. This document serves as a technical resource for researchers engaged in the study and development of Spns2 inhibitors.

Mechanism of Action

This compound is a selective inhibitor of the S1P transporter Spns2.[1][2][3] By binding to Spns2, it blocks the transport of S1P from the intracellular space to the extracellular environment, particularly from lymphatic endothelial cells into the lymph. This disruption of the S1P gradient leads to the retention of lymphocytes within lymph nodes, resulting in a decrease in circulating lymphocyte counts (lymphopenia).[4] This mechanism of action is distinct from S1P receptor modulators, which act downstream on the S1P receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (S1P Release) | 1.93 µM | HeLa cells | S1P Release Assay | [1][2][3][4] |

| IC50 (S1P Release) | 900 nM | In vitro | Not Specified | [5] |

Table 2: In Vivo Effects of this compound

| Species | Dose | Route of Administration | Effect | Reference |

| Mice | 20 mg/kg | Intraperitoneal (i.p.) | Significant decrease in circulating lymphocytes and plasma S1P at 4 hours post-dose. | [1] |

| Rats | Not specified | Not specified | Significant decrease in circulating lymphocytes and plasma S1P. | [2][4] |

| Mice | Not specified | Not specified | Recapitulates the phenotype of Spns2 null mice. | [2][4] |

Signaling Pathway

The inhibition of Spns2 by this compound directly impacts the S1P signaling pathway, which is crucial for lymphocyte trafficking. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

Caption: S1P signaling pathway and the inhibitory action of this compound on the Spns2 transporter.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.

HeLa Cell S1P Release Assay

This assay is used to determine the in vitro potency of this compound in inhibiting Spns2-mediated S1P release.

Materials:

-

HeLa cells

-

pcDNA3.1 plasmid encoding mouse Spns2

-

G418 (selection antibiotic)

-

12-well tissue culture dishes

-

Serum-free medium

-

Fatty acid-free bovine serum albumin (BSA)

-

4-deoxypyridoxine, Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4)

-

This compound

-

d7-S1P (internal standard)

-

Trichloroacetic acid (TCA)

-

LC-MS/MS system

Procedure:

-

Cell Line Generation: Transfect HeLa cells with a pcDNA3.1 plasmid encoding mouse Spns2. Select for stable expression by culturing in the presence of G418 to generate pools of resistant cells.[6]

-

Cell Culture: Grow the Spns2-expressing HeLa cells to near confluence in 12-well tissue culture dishes.[6]

-

Inhibition of S1P Catabolism: Prepare a "release media" consisting of serum-free medium containing 0.2% fatty acid-free BSA and inhibitors of S1P catabolism: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.[6][7]

-

Inhibitor Treatment: Remove the growth media from the cells. Add the release media containing various concentrations of this compound to the wells. Include a vehicle control (no inhibitor).

-

Incubation: Incubate the cells for 16-18 hours at 37°C.[6]

-

Sample Collection and Preparation:

-

Collect the release media.

-

Add a known amount of d7-S1P internal standard.

-

Precipitate the BSA-bound S1P by adding TCA.

-

Extract S1P from the protein pellet.

-

-

Quantification: Analyze the extracted S1P levels by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro S1P release assay.

In Vivo Mouse Study for Lymphocyte Count

This protocol describes the in vivo administration of this compound to mice to assess its effect on circulating lymphocyte counts.

Materials:

-

C57BL/6j mice

-

This compound

-

Vehicle (e.g., 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H2O)

-

Intraperitoneal (i.p.) injection supplies

-

EDTA-coated micropipettes

-

Microcentrifuge tubes

-

Automated blood analyzer (e.g., Heska HT5 Element)

Procedure:

-

Animal Acclimation: Acclimate C57BL/6j mice to the housing conditions for at least one week prior to the experiment.

-

Dosing: Prepare a solution of this compound in the vehicle at the desired concentration. Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle to the mice via intraperitoneal injection.[1]

-

Blood Collection: At a specified time point post-dose (e.g., 4 or 6 hours), collect blood samples (approximately 20 µL) from the mice.[7][8]

-

Lymphocyte Counting: Immediately analyze the blood samples using an automated blood analyzer to determine the absolute lymphocyte count.[7]

-

Data Analysis: Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated control group. Calculate the percent reduction in circulating lymphocytes.

LC-MS/MS Quantification of S1P in Plasma

This protocol outlines the method for quantifying S1P levels in plasma samples from in vivo studies.

Materials:

-

Plasma samples

-

d7-S1P (internal standard)

-

Methanol

-

UPLC-MS/MS system (e.g., Waters Xevo TQ-S micro with an Acquity UPLC)

-

C18 reverse-phase column

-

Mobile Phase A: Water/methanol/formic acid (e.g., 79:20:1)

-

Mobile Phase B: Methanol/acetone/water/formic acid (e.g., 68:29:2:1)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add a known amount of d7-S1P internal standard to each plasma sample.

-

Precipitate proteins by adding cold methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the S1P.

-

-

LC Separation:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use a binary solvent gradient with Mobile Phase A and Mobile Phase B to separate S1P from other plasma components. A typical gradient might start at 50:50 A:B, ramp to 100% B, hold, and then re-equilibrate.[2]

-

-

MS/MS Detection:

-

Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for S1P (e.g., m/z 380.1 > 264.4) and d7-S1P (e.g., m/z 387.2 > 271.4).[2]

-

-

Quantification:

-

Generate a standard curve using known concentrations of S1P.

-

Determine the concentration of S1P in the plasma samples by comparing the peak area ratio of S1P to the d7-S1P internal standard against the standard curve.

-

Caption: Workflow for LC-MS/MS quantification of S1P in plasma.

Conclusion

This compound is a foundational tool for investigating the biology of Spns2 and the broader S1P signaling pathway. Its well-characterized in vitro and in vivo activities, coupled with established experimental protocols, provide a robust platform for further research. This technical guide offers a comprehensive summary of the current knowledge on the pharmacological properties of this compound, intended to facilitate its use in drug discovery and development efforts targeting Spns2.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

SLF1081851: A Chemical Probe for Interrogating Sphingosine-1-Phosphate Transport by Spns2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SLF1081851, a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2). This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of Spns2-mediated S1P transport, a critical component of the S1P signaling pathway implicated in immune cell trafficking, vascular development, and inflammatory responses.

Introduction to Spns2 and S1P Signaling

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes by binding to a family of five G protein-coupled receptors (S1P₁₋₅).[1][2] Intracellularly synthesized S1P is transported out of the cell to exert its effects in an autocrine or paracrine manner. Spns2 is a key facilitator of this S1P export, particularly from endothelial cells into the lymph.[1][3] By establishing an S1P gradient, Spns2 plays a crucial role in lymphocyte egress from lymphoid organs.[4][5] Dysregulation of Spns2 function has been linked to various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[6]

This compound: A Potent and Selective Spns2 Inhibitor

This compound is a small molecule inhibitor designed to specifically block the S1P transport function of Spns2. Its utility as a chemical probe stems from its demonstrated potency in cellular assays and its ability to recapitulate the phenotype of Spns2 genetic knockout in vivo.[2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (S1P Release) | HeLa (mouse Spns2 transfected) | 1.93 µM | [2] |

| IC₅₀ (S1P Release) | U-937 monocytic leukemia cells | ~1 µM | [7][8] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Dose | Effect | Reference(s) |

| Circulating Lymphocyte Counts | 10 mg/kg (i.p.) | Significant decrease | [2][9] |

| Plasma S1P Concentrations | 10 mg/kg (i.p.) | Significant decrease | [2] |

Table 3: Selectivity Profile of this compound

| Off-Target | IC₅₀ | Fold Selectivity (vs. Spns2) | Reference(s) |

| Sphingosine Kinase 1 (SphK1) | ≥ 30 µM | > 15-fold | [2] |

| Sphingosine Kinase 2 (SphK2) | ≈ 30 µM | > 15-fold | [2] |

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting the S1P transport function of Spns2, thereby reducing the extracellular concentration of S1P and attenuating downstream signaling through S1P receptors.

Figure 1: S1P signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound as a chemical probe.

In Vitro S1P Release Assay in HeLa Cells

This assay quantifies the ability of this compound to inhibit Spns2-mediated S1P release from cultured cells.[9][10]

Materials:

-

HeLa cells

-

pcDNA3.1 plasmid encoding mouse Spns2

-

G418 (selection antibiotic)

-

12-well tissue culture dishes

-

Serum-free medium containing 0.2% fatty acid-free BSA (release media)

-

S1P catabolism inhibitors: 4-deoxypyridoxine (1 mM), NaF (2 mM), and Na₃VO₄ (0.2 mM)

-

This compound

-

LC-MS/MS system for S1P quantification

Procedure:

-

Transfect HeLa cells with a pcDNA3.1 plasmid encoding mouse Spns2.

-

Select stable transfectants by culturing cells in the presence of G418.

-

Seed the Spns2-expressing HeLa cells in 12-well tissue culture dishes and grow to near confluence.

-

Remove the growth media and wash the cells.

-

Add the release media containing the S1P catabolism inhibitors and varying concentrations of this compound.

-

Incubate the cells for 16-18 hours at 37°C.

-

Collect the cell media.

-

Extract S1P from the media.

-

Quantify the concentration of S1P in the media using a validated LC-MS/MS method.[10]

-

Determine the IC₅₀ value of this compound by plotting the percent inhibition of S1P release against the log concentration of the inhibitor.

In Vivo Assessment in Mice

This protocol describes the in vivo administration of this compound to mice to assess its effects on circulating lymphocyte counts and plasma S1P levels.[2][9]

Materials:

-

C57BL/6j mice

-

This compound

-

Vehicle (e.g., 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H₂O)

-

Blood collection supplies (e.g., EDTA tubes)

-

Hematology analyzer

-

LC-MS/MS system for S1P quantification

Procedure:

-

Administer this compound (e.g., 10 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection or oral gavage.

-

At a specified time point (e.g., 6 to 16 hours) post-administration, collect blood samples.

-

For lymphocyte counting, use a small volume of whole blood (e.g., 20 µL) and analyze using a hematology analyzer.

-

For plasma S1P measurement, centrifuge the remaining blood to separate the plasma.

-

Extract S1P from the plasma.

-

Quantify plasma S1P concentrations using a validated LC-MS/MS method.

-

Compare the lymphocyte counts and plasma S1P levels between the this compound-treated and vehicle-treated groups.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for utilizing this compound as a chemical probe.

Figure 2: Experimental workflow for using this compound as a chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SLF1081851 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for SLF1081851, a selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). The following sections detail its mechanism of action, key in vivo experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams.

Mechanism of Action

This compound is a small molecule inhibitor of Spns2, a transporter responsible for the export of Sphingosine-1-Phosphate (S1P) from cells.[1][2] S1P is a crucial signaling lipid that regulates a variety of cellular processes, including lymphocyte trafficking, by binding to its five G-protein-coupled receptors (S1P1-5).[2][3][4][5] Spns2 is primarily expressed in endothelial cells and is responsible for maintaining the S1P gradient between lymph and blood, which is essential for lymphocyte egress from lymph nodes.[2][6][7] By inhibiting Spns2, this compound blocks the release of S1P, thereby disrupting the S1P gradient and preventing lymphocyte egress, leading to a reduction in circulating lymphocytes (lymphopenia).[2][3][6] This mechanism makes Spns2 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[3][6][8]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| HeLa Cells | IC50 for S1P release | 1.93 µM | [1][2][3][4][5][6] |

| U-937 Monocytes | IC50 for S1P release | ~1 µM | [9] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents

| Species | Dose | Route of Administration | Time Point | Effect | Reference |

| Mice | 10 mg/kg | Intraperitoneal (i.p.) | 6-16 hours | Significant decrease in circulating lymphocytes | [6] |

| Mice | 20 mg/kg | Intraperitoneal (i.p.) | 4 hours | Significant decrease in circulating lymphocytes and plasma S1P | [1] |

| Rats | 20 mg/kg | Intraperitoneal (i.p.) | 4 hours | Significant decrease in circulating lymphocytes and plasma S1P | [1] |

| Mice | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Ameliorated kidney fibrosis | [6][9] |

Detailed Experimental Protocols

Protocol 1: Evaluation of Peripheral Blood Lymphopenia in Mice

This protocol describes the in vivo procedure to assess the effect of this compound on circulating lymphocyte counts in mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 36.1% PEG400, 9.1% ethanol, 4.6% solutol, 50% H₂O)[6]

-

C57BL/6j mice (female, 8-10 weeks old)[6]

-

Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

-

Automated hematology analyzer (e.g., Heska HT5 Element)[6]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration with the vehicle.

-

Animal Dosing: Administer this compound at the desired dose (e.g., 10 mg/kg) to the mice via intraperitoneal (i.p.) injection or oral gavage.[6] A control group should receive an equivalent volume of the vehicle.

-

Blood Collection: At specified time points post-administration (e.g., 4, 6, or 16 hours), collect a small volume of blood (approximately 20 µL) from each mouse.[1][6]

-

Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.[6]

-

Data Analysis: Compare the lymphocyte counts between the this compound-treated group and the vehicle-treated control group. A significant reduction in lymphocyte counts in the treated group indicates in vivo target engagement.

Protocol 2: Evaluation of this compound in a Mouse Model of Kidney Fibrosis

This protocol outlines the use of this compound in a unilateral ischemia-reperfusion injury (IRI) model of kidney fibrosis.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% hydroxypropyl-β-cyclodextrin)[9]

-

Male mice (e.g., C57BL/6)

-

Surgical supplies for unilateral IRI

-

Histology and molecular biology reagents for fibrosis assessment

Procedure:

-

Induction of Unilateral IRI: Surgically induce unilateral ischemia-reperfusion injury in the mice.

-

Compound Administration: Four days post-IRI, begin daily administration of this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle to the mice.[9] Continue daily administration for a total of 10 days.

-

Tissue Collection: On day 14 post-IRI, euthanize the mice and collect the kidneys.[9]

-

Fibrosis Assessment:

-

Histology: Perform histological staining (e.g., Masson's trichrome, Sirius red) on kidney sections to visualize and quantify collagen deposition.

-

Gene Expression: Analyze the expression of profibrotic genes (e.g., Col1a1, Acta2) in kidney tissue using quantitative PCR.

-

Protein Analysis: Assess the levels of fibrotic proteins (e.g., fibronectin, α-smooth muscle actin) by Western blotting or immunohistochemistry.

-

-

Data Analysis: Compare the extent of kidney fibrosis between the this compound-treated and vehicle-treated groups. A reduction in fibrotic markers in the treated group indicates therapeutic efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]